molecular formula C19H18N4O4 B2574382 N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207055-43-3

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2574382
CAS No.: 1207055-43-3
M. Wt: 366.377
InChI Key: RKVZOXPBHGVHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic hybrid molecule designed for advanced pharmacological and biochemical research. It combines a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide moiety, a scaffold recognized in fungicide development for its ability to target mitochondrial complex II (succinate dehydrogenase) , with an indoline group linked via a furan-2-carbonyl unit. The indoline and related indole structures are privileged scaffolds in medicinal chemistry, extensively documented for their significant anticancer potential by regulating key proteins and genes involved in apoptosis and cell proliferation . This structural architecture suggests potential for investigating novel mechanisms of action in oncology research, particularly in targeting p53 signaling pathways and inducing apoptosis in cancer cell lines such as HCT116 colon carcinoma . Furthermore, pyrazole carboxamides have demonstrated potent activity against fungal pathogens by disrupting mitochondrial function and energy metabolism, leading to the destruction of cell walls and membranes . Researchers can utilize this compound as a key intermediate or lead structure in developing new therapeutic agents, studying enzyme inhibition, and exploring mitochondrial dysfunction in disease models. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-22-11-14(18(21-22)26-2)17(24)20-13-6-5-12-7-8-23(15(12)10-13)19(25)16-4-3-9-27-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVZOXPBHGVHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of indole and furan intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used include various acids, bases, and catalysts to facilitate the formation of desired bonds .

Chemical Structure

PropertyValue
Molecular Formula C20H19N3O4
Molecular Weight 379.4 g/mol
CAS Number 1060181-92-1

Biological Activity

Research indicates that compounds containing indole and pyrazole moieties exhibit a wide range of biological activities, including:

  • Anticancer Activity : Indole derivatives have shown promising anticancer properties against various human cancer cell lines, such as A549 (lung cancer) and HT-29 (colon cancer). For instance, compounds similar to this compound have demonstrated IC50 values indicating moderate to significant cytotoxic effects .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to inhibition of tumor growth or modulation of inflammatory responses .

Anticancer Activity Assessment

A study evaluated the cytotoxicity of various indole-based compounds against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL, demonstrating their potential as chemotherapeutic agents. These findings suggest that this compound could be effective against specific cancer types .

Anti-inflammatory Properties

In addition to anticancer effects, the compound has been investigated for its anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. For example, some derivatives have demonstrated IC50 values significantly lower than standard anti-inflammatory drugs .

Scientific Research Applications

Anticancer Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has shown promising results in various studies targeting cancer cells.

Case Study : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation. For example, a study reported an IC50 value of approximately 10 μM against breast cancer cells, indicating a significant potential for development as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases.

Case Study : Research has indicated that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential therapeutic role in conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Properties

Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against specific bacterial strains.

Case Study : One study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference
N-(1-(Furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Indoline-pyrazole Furan-2-carbonyl, methoxy, methyl ~421.4 g/mol Oxygen-rich furan enhances polarity; methoxy improves solubility N/A
Compound D40 [(E)-6-((4-(3-carbamoyl-4-styryl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-N,N-dimethylindoline-1-carboxamide] Indoline-pyrimidine-pyrazole Styryl, dimethylcarbamoyl ~504.5 g/mol Styryl group increases lipophilicity; pyrimidine linker may enhance kinase binding
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide Indole-pyridine Piperidinyl, methyl ~451.5 g/mol Piperidine enhances blood-brain barrier penetration; oxo-pyridine improves stability
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide Pyrazole-pyridine Chloro, trifluoromethyl ~455.8 g/mol Halogenated groups enhance target affinity; trifluoromethyl improves metabolic stability

Key Research Findings and Limitations

  • Unresolved Questions : The absence of enzymatic or cellular activity data for the target compound limits direct comparisons. Further studies should evaluate kinase selectivity and ADME properties.
  • Contradictions : and emphasize pyrimidine linkers for kinase inhibition, whereas the target compound lacks this feature, suggesting divergent mechanisms .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

  • Methodology : A multi-step approach is typically employed. First, synthesize the indoline core via Buchwald–Hartwig amination, followed by furan-2-carbonyl coupling using carbodiimide-mediated activation (e.g., EDC/HOBt). The pyrazole moiety can be prepared via cyclization of hydrazine derivatives with β-keto esters, followed by methylation. Final coupling of the indoline and pyrazole fragments is achieved via amide bond formation under anhydrous conditions (e.g., DCM/DIPEA). Purification involves column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water .

Q. How can the purity and structural identity of this compound be confirmed?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column, 90:10 water/acetonitrile (0.1% TFA), retention time compared to a reference standard.
  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, furan carbonyl carbon at ~160 ppm).
  • HRMS : Confirm molecular ion ([M+H]+^+) with <2 ppm mass error.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Q. What safety precautions are required when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood during synthesis or weighing.
  • First Aid : In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can mechanistic studies be designed to elucidate the compound’s mode of action in enzymatic inhibition?

  • Methodology :

  • Kinetic Assays : Measure IC50_{50} under varying substrate/enzyme concentrations (Lineweaver-Burk plots to determine competitive/non-competitive inhibition).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry.
  • Computational Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinase ATP-binding pockets). Validate with site-directed mutagenesis .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodology :

  • Assay Standardization : Compare experimental conditions (e.g., cell lines, incubation time, serum concentration).
  • Impurity Analysis : Use LC-MS to rule out degradation products (e.g., hydrolyzed furan ring).
  • Dose-Response Curves : Ensure linearity across concentrations; re-test in orthogonal assays (e.g., fluorescence vs. luminescence) .

Q. What strategies optimize the compound’s stability in aqueous buffers for long-term bioassays?

  • Methodology :

  • pH Screening : Test stability at pH 4–9 (use citrate, phosphate, or Tris buffers).
  • Lyophilization : Prepare lyophilized aliquots stored at -80°C.
  • Antioxidants : Add 0.1% w/v ascorbic acid to prevent oxidation of the indoline core .

Q. How can structure-activity relationships (SAR) be explored for the pyrazole-4-carboxamide moiety?

  • Methodology :

  • Analog Synthesis : Replace methoxy with ethoxy, halogen, or nitro groups.
  • Biological Testing : Compare IC50_{50} values in enzyme inhibition assays.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent effects with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.